molecular formula C14H17N3OS B6440191 4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549019-16-9

4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No. B6440191
CAS RN: 2549019-16-9
M. Wt: 275.37 g/mol
InChI Key: ALVUDVMMJCDLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole, or 4-Methyl-1-MTPA, is a novel organosulfur compound that has been studied in recent years for its potential uses in scientific research. 4-Methyl-1-MTPA has demonstrated a wide range of applications, including use as a synthetic reagent, an intermediate in organic synthesis, and a potential drug target.

Scientific Research Applications

4-Methyl-1-MTPA has been studied for its potential applications in scientific research. It has been used as a synthetic reagent in the synthesis of other compounds, as well as an intermediate in organic synthesis. It has also been studied as a potential drug target, with potential applications in the development of new drugs. Additionally, 4-Methyl-1-MTPA has been used in the study of the structure and reactivity of organosulfur compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-1-MTPA is not yet fully understood. However, it is believed to be related to its ability to act as a ligand in certain reactions. It is thought to bind to transition metal ions, such as copper, zinc, and iron, and form complexes that can facilitate the formation of new compounds. Additionally, 4-Methyl-1-MTPA may act as an electron donor or acceptor, depending on its environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-1-MTPA are not yet fully understood. However, it has been studied for its potential applications in drug development. In particular, it has been studied for its potential to act as an inhibitor of certain proteins, such as the human immunodeficiency virus (HIV) protease. Additionally, it has been studied for its potential to act as an antioxidant, as well as its potential to act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

4-Methyl-1-MTPA has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized in high yields. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for research purposes. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, it is a relatively small molecule, and it may not be suitable for use in some experiments.

Future Directions

There are several potential future directions for research involving 4-Methyl-1-MTPA. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the development of new synthetic reagents and intermediates. Finally, further research could be conducted to explore its potential applications in other areas, such as materials science and catalysis.

Synthesis Methods

4-Methyl-1-MTPA can be synthesized using a variety of methods. One method involves the reaction of 4-methylthiophene-2-carbonyl chloride with hydrazine hydrate in the presence of a base, such as potassium carbonate, to form the desired product. This reaction is highly efficient, with yields of up to 95% being reported. Another method involves the reaction of 4-methylthiophene-2-carbonyl chloride with a thiol, such as ethanethiol, to form the desired product in yields of up to 95%.

properties

IUPAC Name

[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-3-13(19-9-10)14(18)16-6-12(7-16)8-17-5-11(2)4-15-17/h3-5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVUDVMMJCDLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.